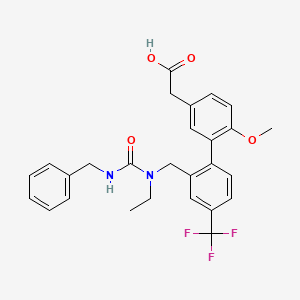
Amino-PEG11-alcohol
Descripción general
Descripción
Amino-PEG11-alcohol is a crosslinking reagent consisting of an amino (NH2) group with a hydroxyl (OH) group . The hydrophilic PEG spacer increases solubility in aqueous media . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc .
Molecular Structure Analysis
Amino-PEG11-alcohol has a molecular formula of C22H47NO11 . It consists of an amino group (NH2) and a hydroxyl group (OH) attached to a PEG spacer . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The hydroxyl group enables further derivatization .Physical And Chemical Properties Analysis
Amino-PEG11-alcohol has a molecular weight of 501.6 g/mol . It is soluble in water, DMSO, DMF, DCM . The hydrophilic PEG spacer increases its solubility in aqueous media .Aplicaciones Científicas De Investigación
Drug Development
Amino-PEG11-alcohol serves as a linker in drug conjugates due to its amino and hydroxyl groups, which can react with carboxylic acids and activated NHS esters . This property is particularly useful in the development of prodrug strategies , where the PEGylated compound can improve the solubility and stability of therapeutic agents.
Biocatalysis
In the field of biocatalysis , Amino-PEG11-alcohol can be used to synthesize β-amino alcohols . These compounds are vital intermediates for preparing bioactive compounds, chiral auxiliaries, unnatural amino acids, and organocatalysts. The use of Amino-PEG11-alcohol in a continuous-flow reactor has shown high efficiency in the synthesis of β-amino alcohols, which are important in pharmaceuticals as cardiovascular drugs, anti-asthma drugs, antimalarial drugs, antihypertensive drugs, β-blockers, antibacterial, and hypoglycemic drugs .
Bioconjugation
The molecule is also used in bioconjugation techniques for attaching biomolecules to various surfaces or other molecules. The amino group can react with carbonyls (ketone, aldehyde) to form stable linkages, enabling the attachment of peptides, proteins, or oligonucleotides to surfaces or other macromolecules .
Synthetic Chemistry
Amino-PEG11-alcohol is used in synthetic chemistry for the stereoselective synthesis of vic-amino alcohols, which are found in a large variety of biologically important compounds, natural products, peptides, and ligands for asymmetric synthesis .
Safety and Hazards
Amino-PEG11-alcohol is not classified as a hazard . In case of skin contact, it’s recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . It should be handled only by, or under the close supervision of, those properly qualified in the handling and use of potentially hazardous chemicals .
Mecanismo De Acción
Target of Action
Amino-PEG11-alcohol is a crosslinking reagent . It consists of an amino group and a hydroxyl group . The primary targets of Amino-PEG11-alcohol are carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketone, aldehyde), which can react with the amino group .
Mode of Action
The amino group in Amino-PEG11-alcohol is reactive and can form bonds with its targets, namely carboxylic acids, activated NHS esters, and carbonyls . This interaction allows Amino-PEG11-alcohol to act as a crosslinking agent, facilitating the formation of complex structures in various applications .
Pharmacokinetics
It is known that the hydrophilic polyethylene glycol (peg) spacer in the compound increases its solubility in aqueous media , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of Amino-PEG11-alcohol’s action is the formation of crosslinks between its targets . This can lead to the creation of complex structures in various applications, including drug delivery systems .
Action Environment
The action of Amino-PEG11-alcohol can be influenced by the environment in which it is used. For instance, its solubility can be affected by the presence of water or other aqueous media
Propiedades
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H47NO11/c23-1-3-25-5-7-27-9-11-29-13-15-31-17-19-33-21-22-34-20-18-32-16-14-30-12-10-28-8-6-26-4-2-24/h24H,1-23H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLECXSZYDGHWFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H47NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amino-PEG11-alcohol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-{4-[1-(2,4-dichlorophenyl)-4-methyl-3-[(piperidin-1-yl)carbamoyl]-1H-pyrazol-5-yl]phenyl}but-3-yn-1-yl nitrate](/img/structure/B605381.png)

![(S)-4-Amino-6-((1-(6-fluoro-1-(pyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile](/img/structure/B605386.png)
![(S)-4-Amino-6-((1-(6-fluoro-1-(5-fluoropyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile](/img/structure/B605390.png)
![(R)-2-(4'-(4-(((1-(2-Chlorophenyl)ethoxy)carbonyl)amino)-3-methylisoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B605391.png)

![3-{2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetyl}-1-phenylurea](/img/structure/B605393.png)